molecular formula C11H17NO3 B12954403 Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate

Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate

Katalognummer: B12954403
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: JIHNNZWMHHCUDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate is a chemical compound with the molecular formula C11H17NO3. It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both an ethyl ester and an azaspiro moiety. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research has explored its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein tyrosine phosphatase 1B, an enzyme involved in regulating cellular signaling pathways. This inhibition occurs through the binding of the compound to the active site of the enzyme, thereby blocking its activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate is unique due to its specific spiro structure and the presence of both an ethyl ester and an azaspiro moiety. This combination of features makes it a versatile compound for various chemical reactions and applications in scientific research .

Eigenschaften

Molekularformel

C11H17NO3

Molekulargewicht

211.26 g/mol

IUPAC-Name

ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate

InChI

InChI=1S/C11H17NO3/c1-2-14-10(13)9-8-11(15-12-9)6-4-3-5-7-11/h8,12H,2-7H2,1H3

InChI-Schlüssel

JIHNNZWMHHCUDN-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC2(CCCCC2)ON1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.